2-Bromo-4-(fluoromethyl)pyridine
Description
Historical Context and Evolution of Pyridine (B92270) Chemistry
The journey of pyridine chemistry began in the 19th century. In the late 1840s, Scottish chemist Thomas Anderson is credited with the discovery of pyridine, which he isolated by heating animal bones to high temperatures. acs.org He named the substance "pyridine" from the Greek word pyr, meaning fire, owing to its flammability. acs.orgwikipedia.org For several decades following its discovery, its chemical structure remained a puzzle. It wasn't until the work of Wilhelm Körner in 1869 and James Dewar in 1871 that the structure was proposed to be analogous to benzene, with one CH group replaced by a nitrogen atom. wikipedia.orgrsc.org This was later confirmed experimentally when pyridine was reduced to piperidine (B6355638). wikipedia.org
Early production of pyridine relied on its isolation from coal tar, a byproduct of the steel industry's coking ovens, a practice that began commercially in the 1920s. nih.gov However, the demand for pyridine and its derivatives soon outpaced this source. The 20th century saw the advent of synthetic methods that revolutionized pyridine chemistry. Key developments include:
Hantzsch Pyridine Synthesis (1881): Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives, typically using a β-keto acid, an aldehyde, and ammonia (B1221849). acs.orgwikipedia.org
Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin devised an improved method for producing unsubstituted pyridine from inexpensive precursors like formaldehyde and acetaldehyde. acs.orgwikipedia.org This process is still in use today. acs.org
These synthetic advancements paved the way for the systematic exploration and production of a vast array of substituted pyridines, setting the stage for the development of more complex and functionalized derivatives.
Significance of Pyridine Core Structures in Chemical Research
The pyridine ring is a ubiquitous and privileged scaffold in chemical research, particularly in medicinal chemistry. rsc.org It is a six-membered aromatic heterocycle structurally related to benzene but with one nitrogen atom replacing a methine group. wikipedia.org This nitrogen atom fundamentally alters the molecule's properties, making it a weakly alkaline, water-miscible liquid. wikipedia.org
The significance of the pyridine core stems from several key chemical characteristics:
Basicity and Hydrogen Bonding: The lone pair of electrons on the nitrogen atom allows pyridine to act as a base and a hydrogen bond acceptor, which is crucial for interactions with biological targets like enzymes and receptors. nih.gov
Polarity and Solubility: The nitrogen atom introduces polarity, enhancing the solubility and pharmacokinetic properties of drug candidates. nih.gov
Metabolic Stability: The pyridine ring can improve the metabolic stability of a drug molecule, preventing rapid breakdown by the body. nih.gov
Binding Affinity: Compared to a benzene ring, the pyridine nucleus is more reactive and polar, which can improve binding specificity and strength within a biological receptor. nih.gov
Due to these advantageous properties, the pyridine motif is a key structural component in over 7,000 existing drug molecules and is found in numerous FDA-approved drugs. rsc.orgnih.gov Its applications span a wide range of therapeutic areas, including anticancer, antiviral, antibacterial, and antioxidant agents. nih.govtandfonline.com
| Property | Significance in Chemical Research |
| Nitrogen Atom | Provides basicity, acts as a hydrogen bond acceptor, and enhances polarity. nih.gov |
| Aromaticity | Confers stability to the ring structure. |
| Versatility | Serves as a scaffold for a wide variety of functional groups. nih.gov |
| Bioisostere | Can act as a bioisostere for amines, amides, and other nitrogen-containing rings. rsc.org |
Overview of Organofluorine Chemistry in Heterocyclic Compounds
Organofluorine chemistry, which describes compounds containing a carbon-fluorine bond, has become a cornerstone of modern pharmaceutical and materials science. wikipedia.org The introduction of fluorine atoms or fluorine-containing groups (like the trifluoromethyl group, -CF3) into heterocyclic compounds such as pyridine can dramatically and often beneficially alter their properties. researchgate.net Approximately 20% of all commercial pharmaceuticals are fluoro-pharmaceuticals. nih.gov
The strategic incorporation of fluorine is driven by the unique properties of the fluorine atom, including its small size and high electronegativity. The effects of fluorination on heterocyclic compounds include:
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, improving bioavailability. researchgate.net
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life.
Modulation of Basicity (pKa): Placing a fluorine atom on a pyridine ring can significantly alter the basicity of the nitrogen atom, which can be used to fine-tune the molecule's interaction with its biological target.
Conformational Changes: Fluorine can influence the preferred conformation of a molecule, which can lead to more potent binding to a receptor. researchgate.net
Among the various fluorinated groups, the trifluoromethyl (-CF3) and monofluorinated moieties are the most common in pharmaceuticals. nih.gov The development of synthetic methods to create fluorinated heterocyclic compounds is a vibrant and rapidly advancing area of research. nih.gove-bookshelf.de
Research Landscape of Bromo- and Fluoro-Substituted Pyridines
Pyridines substituted with both bromine and fluorine atoms are valuable building blocks in organic synthesis. Halopyridines are crucial for creating a diverse range of derivatives needed for drug discovery and agrochemical development. nih.govchemrxiv.org The carbon-halogen bond serves as a versatile handle for introducing other functional groups through various cross-coupling reactions.
However, the synthesis of specifically substituted halopyridines presents significant challenges. Because the pyridine ring is electron-deficient, it is generally unreactive toward standard electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions like high temperatures and strong acids. nih.govchemrxiv.orgyoutube.com
Modern research focuses on developing regioselective methods for the halogenation of pyridines under milder conditions. Key strategies include:
Directed Ortho-Metalation: Using directing groups to selectively introduce halogens at specific positions.
N-Oxide Chemistry: Activating the pyridine ring by forming a pyridine N-oxide, which facilitates substitution, particularly at the 4-position. nih.gov The N-oxide can also be used to favor meta-fluorination. nih.gov
Ring-Opening/Ring-Closing Sequences: A novel approach involves temporarily opening the pyridine ring to form a more reactive intermediate (a Zincke imine), which can then be halogenated with high regioselectivity before the ring is closed again. chemrxiv.orgthieme-connect.com
Halogen Dance Reactions: This process involves the intramolecular migration of a halogen atom to a different position on the pyridine ring, enabling the synthesis of unique substitution patterns. acs.org
The development of these sophisticated synthetic tools allows chemists to access a wide array of bromo- and fluoro-substituted pyridines, which are then used as key intermediates in the synthesis of complex, high-value molecules for a variety of applications. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJXDHMHVOMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Fluoromethyl Pyridine
Strategies for De Novo Pyridine (B92270) Ring Construction
De novo synthesis involves the creation of the heterocyclic pyridine ring from simpler, non-cyclic starting materials. These methods are powerful for creating highly substituted pyridines where direct functionalization might be challenging. chemrxiv.org
Cyclocondensation Reactions Utilizing Fluorine-Containing Building Blocks
The Hantzsch pyridine synthesis and related cyclocondensation reactions represent a classic and versatile method for assembling the pyridine core. youtube.comyoutube.com In a hypothetical approach tailored for 2-Bromo-4-(fluoromethyl)pyridine, a key strategy would involve the condensation of a fluorine-containing 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.
For instance, a fluorinated β-ketoester could react with an aldehyde and ammonia or an equivalent. The initial reaction typically forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. youtube.com The challenge in this approach lies in the synthesis and stability of the requisite fluorinated building blocks and controlling the regiochemistry of the final product to ensure the correct placement of the bromo and fluoromethyl substituents. While general methods for pyridine synthesis via cyclocondensation are well-established, specific examples detailing the de novo synthesis of this compound are not prominently featured in the literature, suggesting that functional group interconversion is a more common route. youtube.comillinois.edu
Ring-Forming Reactions Incorporating Halogen and Fluoromethyl Moieties
Alternative ring-forming strategies involve [3+3] or [4+2] cycloadditions. In a [3+3] approach, enamines can react with 1,3-bielectrophiles to form the pyridine ring. illinois.edu To synthesize the target molecule, one might envision a reaction between an enamine bearing a fluoromethyl group and a three-carbon fragment already containing the bromine atom and other necessary functionalities.
Another powerful method is the reaction of 1,2,4-triazines with dienophiles in an inverse-electron-demand Diels-Alder reaction, which proceeds with the loss of dinitrogen to form the pyridine ring. For this to be applicable, a suitably substituted triazine and an alkene or alkyne bearing the fluoromethyl group would be required. The complexity and availability of such highly functionalized starting materials often make these de novo approaches less direct than modifying an existing pyridine ring. chemrxiv.org
Functional Group Interconversions on Existing Pyridine Scaffolds
This approach is the most practical and widely implied method for synthesizing this compound. It begins with a pyridine derivative that already contains one or more of the desired features, followed by sequential reactions to install the remaining groups.
Regioselective Bromination of Pyridine Derivatives
One potential pathway begins with 4-(fluoromethyl)pyridine. The challenge lies in the regioselective introduction of a bromine atom at the C-2 position. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult compared to benzene. youtube.com Direct bromination of pyridine typically requires harsh conditions and often yields 3-bromopyridine (B30812) or a mixture of polybrominated products. youtube.com
To achieve regioselectivity at the C-2 position, activation of the ring or directed lithiation strategies are often employed. For instance, N-oxidation of the pyridine to form a pyridine-N-oxide can activate the 2- and 4-positions towards electrophilic attack. However, given the presence of the 4-substituent, this may not be a straightforward approach. A more modern and precise method involves directed ortho-metalation, where a directing group guides a strong base to deprotonate the adjacent position, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS).
Introduction of the Fluoromethyl Group via Selective Fluorination
A more common and efficient strategy involves installing the fluoromethyl group onto a pre-brominated pyridine scaffold. This typically starts with a commercially available or easily synthesized precursor like 2-bromo-4-methylpyridine (B133514) or 2-bromo-4-(hydroxymethyl)pyridine.
The conversion of a methyl group on the pyridine ring to a fluoromethyl group can be achieved through radical fluorination, but this can be difficult to control and may lead to di- or trifluorinated products. A more controlled approach is the conversion of a functionalized methyl group.
Halogen-Fluorine Exchange Approaches
The most documented and logical synthetic route proceeds via a halogen-exchange reaction on a suitable precursor. This method offers high yields and good control. The typical starting material for this route is 2-bromo-4-(hydroxymethyl)pyridine, also known as (2-bromopyridin-4-yl)methanol. clearsynth.comsigmaaldrich.com
The synthesis unfolds in two main steps:
Conversion of the Hydroxyl Group: The primary alcohol of 2-bromo-4-(hydroxymethyl)pyridine is first converted into a better leaving group. This is typically done by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-bromo-4-(chloromethyl)pyridine (B1342935) uni.lubldpharm.com or 2-bromo-4-(bromomethyl)pyridine (B1338137), respectively. Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride.
Nucleophilic Fluorination: The resulting 2-bromo-4-(halomethyl)pyridine or its sulfonate ester then undergoes a nucleophilic substitution reaction with a fluoride (B91410) source. This is a classic halogen-exchange (Halex) reaction. A variety of fluorinating agents can be employed, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst, or silver(I) fluoride (AgF). More modern and milder reagents include Olah's reagent (a pyridine-HF complex) or diethylaminosulfur trifluoride (DAST). researchgate.net This halogen-fluorine exchange is a well-established method for introducing fluorine into aliphatic chains under controlled conditions. organic-chemistry.orgnih.gov
This multi-step but reliable pathway, starting from 2-bromo-4-(hydroxymethyl)pyridine, represents the most plausible and scalable method for the synthesis of this compound based on established chemical principles.
Synthetic Methodologies Overview
| Strategy | Precursor(s) | Key Reagents & Conditions | Description |
| De Novo Synthesis | Fluorinated β-ketoester, Aldehyde, Ammonia source | Oxidation (e.g., HNO₃, air) | Based on the Hantzsch synthesis, this method builds the pyridine ring from acyclic components but lacks specific literature examples for this exact molecule. youtube.comyoutube.com |
| Regioselective Bromination | 4-(Fluoromethyl)pyridine | Directed lithiation (e.g., LDA), then NBS | Involves direct bromination at the C-2 position of a pre-formed fluorinated pyridine. Challenging due to the electron-deficient nature of the pyridine ring. |
| Halogen-Fluorine Exchange | 2-Bromo-4-(hydroxymethyl)pyridine clearsynth.comsigmaaldrich.com | 1. SOCl₂ or PBr₃2. Fluoride source (e.g., KF, AgF, DAST) | The hydroxyl group is converted to a halide, which is then displaced by fluoride in a nucleophilic substitution reaction. This is a highly practical and common approach. organic-chemistry.orgnih.gov |
Direct Fluoromethylation Strategies
Direct C-H fluoromethylation, the process of substituting a hydrogen atom on an aromatic ring directly with a fluoromethyl (-CH₂F) group, represents a highly desirable but challenging synthetic transformation. For a substrate such as 2-bromopyridine (B144113), this approach would ideally offer the most atom-economical route to this compound. However, methods for the direct, regioselective fluoromethylation of C-H bonds on heteroaromatic systems like pyridine are still emerging and not widely established for this specific substitution pattern.
The development of reagents and catalytic systems for related transformations, such as di- and trifluoromethylation, provides a conceptual basis for potential future strategies. For instance, metallaphotoredox catalysis has been successfully employed for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the radical source. princeton.edu This dual nickel/photoredox catalytic platform operates under mild conditions, showcasing the potential of radical-based pathways. princeton.edu Adapting such a system for monofluoromethylation would require a suitable fluoromethyl radical precursor and a catalyst capable of controlling the regioselective addition to the 4-position of the 2-bromopyridine ring.
Transformations from Other Substituted Pyridines to this compound
The most established routes to this compound rely on the transformation of functional groups on pre-existing substituted pyridines. These multi-step sequences typically involve the synthesis of a stable precursor, such as 2-bromo-4-methylpyridine or (2-bromopyridin-4-yl)methanol, followed by a fluorination step.
A primary and well-documented precursor is 2-bromo-4-methylpyridine . Its synthesis is often achieved via a Sandmeyer-type reaction starting from 4-amino-2-methylpyridine. In a typical procedure, the amine is treated with a diazotizing agent like sodium nitrite (B80452) in the presence of hydrobromic acid and bromine at low temperatures. chemicalbook.comresearchgate.netorgsyn.org A patented industrial process describes adding 2-methyl-4-aminopyridine (B1174260) to 48% hydrobromic acid, cooling to -5 °C, and then adding bromine, followed by a 40% aqueous solution of sodium nitrite. This method reports a high molar yield of 95%, making it a robust and efficient route. chemicalbook.comgoogle.com
Once 2-bromo-4-methylpyridine is obtained, the methyl group can be converted to a fluoromethyl group through a two-step sequence:
Benzylic Halogenation: The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation (e.g., with AIBN or UV light), to yield an intermediate like 2-bromo-4-(bromomethyl)pyridine or 2-bromo-4-(chloromethyl)pyridine hydrochloride. ambeed.com
Nucleophilic Fluorination: The resulting benzylic halide is then treated with a nucleophilic fluoride source to displace the bromide or chloride. Common reagents for this S_N2 reaction include spray-dried potassium fluoride, often used with a phase-transfer catalyst (e.g., 18-crown-6) to enhance reactivity, or silver(I) fluoride (AgF).
An alternative and highly effective transformation begins with the alcohol derivative, (2-bromopyridin-4-yl)methanol . This compound is available commercially and serves as a key intermediate. clearsynth.comfrontierspecialtychemicals.com The synthesis involves the deoxofluorination of the primary alcohol. This reaction replaces the hydroxyl group with a fluorine atom. Modern fluorinating agents are particularly effective for this purpose.
| Reagent | Common Name | Properties |
| Diethylaminosulfur trifluoride | DAST | A widely used but thermally unstable liquid deoxofluorinating agent. |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST. |
| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead | A crystalline solid with high thermal stability and resistance to aqueous hydrolysis, offering superior safety and handling properties for fluorinations of alcohols. nih.gov |
The reaction of (2-bromopyridin-4-yl)methanol with one of these reagents provides a direct and high-yielding pathway to the final product, this compound. nih.gov
Catalytic and Reagent-Based Approaches in Synthesis
Modern catalytic methods offer powerful tools for constructing the C-Br and C-CH₂F bonds in the target molecule, either through functionalization of the pyridine core or by building the ring itself.
Transition Metal-Catalyzed Coupling Reactions for Bromopyridines
While many transition-metal-catalyzed reactions use bromopyridines as substrates for further elaboration, catalytic strategies can also be envisioned for their synthesis. ossila.com The field of transition-metal-catalyzed C-F bond formation has seen significant advances, particularly for introducing trifluoromethyl groups. d-nb.infonih.gov Palladium, nickel, and copper catalysts have been developed for the trifluoromethylation of aryl halides. acs.orgprinceton.edu
Adapting these methodologies for fluoromethylation remains an area of active research. A plausible, though not yet standard, approach could involve the cross-coupling of a di-substituted pyridine, such as 2,4-dibromopyridine, with a fluoromethylating agent using a palladium or nickel catalyst. More advanced systems, such as the dual nickel/photoredox catalysis used for difluoromethylation, could potentially be adapted for the coupling of 2-bromopyridine with a suitable fluoromethyl source. princeton.edu
Directed Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. patsnap.com The process involves deprotonation at a position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting organometallic intermediate is then quenched with an electrophile.
For the pyridine ring, the nitrogen atom itself can direct metalation to the C2 position. A halogen substituent, such as bromine at the C2 position, typically directs lithiation to the C3 position. Therefore, achieving functionalization at the C4 position of 2-bromopyridine via a standard DoM protocol is challenging. A "halogen dance" reaction, where an initial metal-halogen exchange is followed by rearrangement to a more stable organometallic species, could potentially be exploited, but this adds complexity to the synthesis. patsnap.com
A more feasible directed metalation strategy would likely involve starting with a pyridine derivative bearing a directing group at the 3- or 5-position to guide metalation to C4, followed by introduction of the required functionality and subsequent removal or modification of the directing group.
Industrial Scale Synthesis and Process Chemistry
The transition from laboratory-scale synthesis to industrial production requires routes that are not only high-yielding but also safe, cost-effective, and scalable. For this compound, this involves optimizing the synthesis of key precursors and ensuring the safe handling of hazardous reagents.
Development of Efficient and Scalable Synthetic Routes
The most promising scalable route to this compound appears to be the one commencing with 4-amino-2-methylpyridine. A key patent outlines a process for synthesizing the intermediate 2-bromo-4-methylpyridine that is explicitly designed for large-scale production. google.com
Key Features of the Patented Synthesis of 2-Bromo-4-methylpyridine google.com
| Parameter | Details | Advantage |
|---|---|---|
| Starting Material | 2-methyl-4-aminopyridine | Readily available precursor. |
| Reagents | HBr, Br₂, NaNO₂ | Common industrial chemicals. |
| Conditions | Mild (temperatures from -10 °C to 0 °C), simple workup. | Ease of operation, reduced energy costs. |
| Yield | 95% molar yield reported. | High efficiency and productivity, minimizing waste. |
This robust synthesis provides a reliable supply of the key precursor. The subsequent steps—benzylic halogenation and nucleophilic fluorination—are standard industrial operations. However, they require careful process control. The radical halogenation step can be non-selective if not properly controlled, and the use of fluorinating agents like potassium fluoride requires management of solid handling and ensuring anhydrous conditions to prevent side reactions.
An alternative scalable approach, inspired by syntheses of related compounds like 2-chloro-4-(trifluoromethyl)pyridine, involves constructing the pyridine ring from acyclic precursors. google.com This can sometimes be more advantageous for large-scale synthesis than functionalizing a pre-formed pyridine ring, as it can avoid costly or hazardous reagents and offer better control over regioselectivity. google.comnih.gov However, for this compound specifically, the transformation of 2-bromo-4-methylpyridine remains the most documented and industrially relevant pathway.
Optimization of Reaction Conditions and Yields for Large-Scale Production
The industrial-scale synthesis of this compound, a key building block in various chemical industries, requires a meticulous optimization of reaction parameters to ensure a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. While specific process development data for this compound is not extensively published, we can infer a robust optimization strategy based on established principles of chemical engineering and the synthesis of structurally related molecules.
Key parameters that require rigorous investigation during scale-up include the choice of fluorinating agent, solvent, reaction temperature, and reagent stoichiometry. The selection of the fluorinating agent is critical. While reagents like diethylaminosulfur trifluoride (DAST) are effective on a lab scale, their thermal instability can pose significant safety risks during large-scale production. More stable alternatives such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or the crystalline and thermally robust 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) are often preferred for industrial applications due to their improved safety profiles and ease of handling. tcichemicals.comnih.gov
The choice of solvent is another crucial factor. The solvent must be inert to the highly reactive fluorinating agent, effectively dissolve the starting materials, and facilitate the reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are typically considered. The final selection will depend on a combination of factors including reaction performance, cost, safety (e.g., flashpoint), and environmental impact.
Reaction temperature is a double-edged sword; higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts and decomposition of the fluorinating agent. A common strategy is to initiate the reaction at a low temperature (e.g., -78 °C or 0 °C) to control the initial exotherm, followed by a gradual warming to ambient temperature to ensure the reaction proceeds to completion.
To illustrate a potential optimization campaign, the following hypothetical data table outlines a study for the fluorination of (2-bromopyridin-4-yl)methanol. This table demonstrates how systematic variation of key parameters can lead to an optimized process.
Table 1: Hypothetical Optimization of the Fluorination of (2-bromopyridin-4-yl)methanol
| Entry | Fluorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | DAST | 1.2 | DCM | -78 to 25 | 4 | 85 | 95 |
| 2 | Deoxo-Fluor® | 1.2 | DCM | -78 to 25 | 4 | 82 | 96 |
| 3 | Fluolead™ | 1.2 | DCM | 0 to 25 | 3 | 88 | 97 |
| 4 | Fluolead™ | 1.1 | DCM | 0 to 25 | 3 | 85 | 97 |
| 5 | Fluolead™ | 1.2 | THF | 0 to 25 | 3 | 86 | 96 |
| 6 | Fluolead™ | 1.2 | Toluene | 25 | 2 | 90 | 98 |
This table is for illustrative purposes and represents a potential optimization study.
From this hypothetical study, Entry 6, using Fluolead™ in toluene at 25 °C, emerges as a promising condition for large-scale production, offering a high yield and purity with a more industrially friendly solvent and temperature profile.
Finally, the work-up and purification procedures must be adapted for large-scale operations. Laboratory-scale purification often relies on column chromatography, which is generally not feasible for multi-kilogram or ton-scale production. Therefore, the development of a robust crystallization or distillation process is essential to isolate the this compound in high purity. This involves screening various solvent systems and optimizing conditions such as temperature and cooling rates to maximize recovery and crystal quality.
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Fluoromethyl Pyridine
Reactivity at the Bromine Substituent
The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, primarily involving its replacement or participation in coupling reactions.
Nucleophilic Aromatic Substitution Reactions of Bromopyridines
Pyridines possessing a leaving group, such as bromine, at the 2- or 4-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org This reactivity stems from the electron-deficient nature of the pyridine ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govstackexchange.com The attack of a nucleophile occurs preferentially at the C-2 and C-4 positions because the resulting anionic intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
In the context of 2-bromopyridines, the reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the ring, and the bromide ion is subsequently eliminated. quimicaorganica.org For N-methylpyridinium compounds, the reactivity order for leaving groups at the 2-position in reactions with piperidine (B6355638) has been observed as 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical "element effect" seen in many SNAr reactions where fluoride (B91410) is the most reactive. nih.gov This suggests that for these specific reactions, the rate-determining step is not the initial nucleophilic attack but rather the deprotonation of the addition intermediate. nih.gov
A tandem C–H fluorination followed by nucleophilic aromatic substitution offers a method for the late-stage functionalization of complex molecules containing pyridine rings. acs.org This two-step process allows for the introduction of a wide array of functionalities under mild conditions. acs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Negishi)
The bromine substituent of 2-Bromo-4-(fluoromethyl)pyridine serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.netkaust.edu.sa While the Suzuki-Miyaura reaction is a powerful tool, the coupling of 2-bromopyridines can be challenging due to the instability and poor reactivity of the corresponding pyridine-2-boron reagents. rsc.orgresearchgate.net However, methods have been developed to overcome these challenges, such as using specific ligands or alternative boron reagents like N-phenyldiethanolamine-stabilized 2-pyridylboronates. researchgate.net The reaction conditions, including the choice of base and temperature, can be optimized to improve yields. nih.gov For instance, iridium-catalyzed borylation can be used to synthesize pyridine-boronic acid pinacol (B44631) esters, which then undergo Suzuki coupling with various aryl bromides. researchgate.netkaust.edu.sa
Stille Coupling: The Stille reaction involves the coupling of the bromopyridine with an organotin compound, catalyzed by palladium. ossila.comorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. orgsyn.org For example, 2-bromo-4-fluoropyridine (B1291336) has been used to synthesize 2,2'-bipyridine (B1663995) ligands through Stille coupling with bis(tributyltin). ossila.com
Sonogashira Coupling: This coupling reaction forms a C(sp2)-C(sp) bond between the 2-bromopyridine (B144113) and a terminal alkyne. nrochemistry.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nrochemistry.comorganic-chemistry.org This method has been successfully applied to various bromopyridine derivatives, including those with fluorine and cyano substituents, allowing for the synthesis of alkynylpyridines which can be further functionalized. soton.ac.uk The reaction generally proceeds under mild conditions and tolerates a range of functional groups. soton.ac.uknih.gov
Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent as the nucleophilic partner to couple with the bromopyridine under palladium catalysis. orgsyn.org This reaction is valued for its high yields, mild reaction conditions, and broad functional group tolerance, including esters, nitriles, and amines. orgsyn.org The reactivity of halopyridines in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Nucleophilic Partner | Key Features |
|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Can be challenging for 2-pyridyl systems. rsc.orgresearchgate.net |
| Stille | Organotin compound | Tolerant of many functional groups. ossila.comorgsyn.org |
| Sonogashira | Terminal alkyne | Forms C(sp2)-C(sp) bonds under mild conditions. nrochemistry.comsoton.ac.uk |
| Negishi | Organozinc reagent | High yields and broad functional group tolerance. orgsyn.org |
Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange is a powerful technique for converting the C-Br bond of this compound into a C-metal bond, typically with lithium or magnesium. This transformation generates a highly reactive organometallic intermediate that can then be reacted with a variety of electrophiles to introduce new functional groups. This method provides access to a wide range of substituted pyridines that may not be readily available through other synthetic routes.
Reactivity of the Fluoromethyl Group
The fluoromethyl group (-CH2F) presents a different set of reactive possibilities, centered on its chemical stability and the potential for functionalization of its C-H bonds.
Chemical Stability and Potential for Further Fluorination or Defluorination
The introduction of fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability. chemrxiv.org The fluoromethyl group is generally considered to be chemically stable. However, under specific conditions, further fluorination to a difluoromethyl (-CHF2) or trifluoromethyl (-CF3) group, or defluorination back to a methyl group, could be envisioned, although these transformations are often challenging. The controlled introduction of a difluoromethyl group into pyridines is an area of active research, with methods being developed for site-selective difluoromethylation. uni-muenster.denih.gov
Functionalization of the C-H Bonds within the Fluoromethyl Group
Direct functionalization of the C-H bonds within the fluoromethyl group is a less common but potentially valuable transformation. Such reactions would allow for the direct elaboration of the side chain without affecting the pyridine ring or the fluorine atom. While challenging, advances in C-H activation and functionalization chemistry may provide pathways to achieve this. For example, silver-mediated oxidative aliphatic C–H trifluoromethylthiolation has been reported, suggesting the possibility of functionalizing activated C-H bonds. nih.gov
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound is a key center of reactivity, influencing its chemical behavior through its basicity and ability to coordinate with metal ions.
Coordination Chemistry and Ligand Formation
The pyridine nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers to form a wide range of coordination complexes. wikipedia.org This property is fundamental to the use of pyridine-containing molecules as ligands in inorganic and organometallic chemistry. wikipedia.orgnih.gov The coordination of pyridine and its derivatives to transition metals can lead to the formation of complexes with various geometries, including octahedral and square planar, depending on the metal ion and other ligands present. wikipedia.org
In the context of this compound, the nitrogen atom's ability to act as a ligand is significant. While specific studies on the coordination complexes of this exact molecule are not extensively detailed in the provided results, the general principles of pyridine coordination chemistry apply. The electronic properties of the substituents on the pyridine ring, namely the bromo and fluoromethyl groups, can influence the coordinating ability of the nitrogen atom. For instance, the electron-withdrawing nature of these groups can modulate the electron density on the nitrogen, thereby affecting the strength of the metal-ligand bond.
The formation of such complexes is not only of academic interest but also has practical implications. For example, pyridine-type ligands are instrumental in the construction of functional materials and molecular assemblies through layer-by-layer deposition techniques. nih.gov The ability to fine-tune the structure and properties of these assemblies by modifying the pyridine ligand highlights the importance of understanding the coordination behavior of substituted pyridines like this compound.
Protonation and Basicity Studies
The basicity of the pyridine nitrogen is a critical factor in its chemical reactivity. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org This inherent basicity allows the nitrogen atom to be readily protonated in the presence of an acid.
The substituents on the pyridine ring play a crucial role in modulating its basicity. Electron-withdrawing groups, such as the bromo and fluoromethyl groups in this compound, are expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. This effect is a consequence of the inductive and resonance effects of the substituents.
Electrophilic and Nucleophilic Attack on the Pyridine Ring System
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being heavily influenced by the existing substituents.
Regioselectivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the position of attack on the pyridine ring is directed by the electronic effects of the substituents. libretexts.orgyoutube.comyoutube.com Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. libretexts.orgyoutube.comyoutube.com
The regioselectivity is ultimately determined by the stability of the intermediate arenium ion formed during the reaction. libretexts.org The most stable intermediate will be the one where the positive charge is not placed on the carbon atom bearing the electron-withdrawing group. libretexts.org
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.caorganic-chemistry.org
In the case of pyridines, a DMG is generally required to achieve efficient ortho-lithiation, as nucleophilic addition to the pyridine ring can be a competing reaction. uwindsor.caharvard.edu The nitrogen atom of the pyridine ring itself can act as a directing group, but its effectiveness can be enhanced by the presence of other coordinating groups.
For this compound, the bromo group at the 2-position can potentially direct metalation to the C-3 position. However, the reaction of organolithiums with aryl bromides can also lead to halogen-metal exchange, which would result in the formation of a lithiated species at the C-2 position. uwindsor.ca The choice of base and reaction conditions is therefore critical in controlling the outcome of the reaction. For instance, the use of lithium amide bases like LDA or LiTMP can favor deprotonation over nucleophilic addition or halogen-metal exchange in some pyridine systems. uwindsor.ca
Mechanistic Investigations of Key Reactions Involving this compound
Understanding the reaction mechanisms is crucial for predicting the outcome of chemical transformations and for optimizing reaction conditions. While specific mechanistic studies on this compound are not extensively available in the provided search results, the general mechanisms of reactions involving similar substituted pyridines can be inferred.
For instance, in nucleophilic substitution reactions, the bromine atom at the 2-position is a good leaving group and can be displaced by various nucleophiles. The mechanism of this reaction would likely proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing substituents and the pyridine nitrogen.
In the context of directed ortho-metalation, the mechanism involves the formation of a complex between the organolithium base and the directing group, which increases the kinetic acidity of the ortho proton, facilitating its removal. organic-chemistry.orgbaranlab.org The subsequent reaction with an electrophile then introduces a new functional group at this position.
The mechanism of action for some biologically active compounds containing the trifluoromethylpyridine moiety involves interaction with specific molecular targets, where the trifluoromethyl group can enhance properties like lipophilicity and metabolic stability. For example, the insecticide chlorfenapyr, which contains a substituted pyrrole (B145914) ring, is converted in vivo to a more toxic metabolite that uncouples oxidative phosphorylation. nih.gov While not directly about this compound, this illustrates how the chemical features of such molecules can determine their biological activity through specific mechanisms.
Advanced Characterization and Spectroscopic Analysis of 2 Bromo 4 Fluoromethyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules by mapping the chemical environments of various nuclei. A comprehensive NMR analysis of 2-Bromo-4-(fluoromethyl)pyridine would provide definitive evidence of its molecular structure.
¹H NMR: The proton NMR spectrum is anticipated to reveal signals corresponding to the three distinct protons on the pyridine (B92270) ring and the two protons of the fluoromethyl group. The aromatic protons would likely present as doublets or multiplets, with their chemical shifts and coupling patterns being characteristic of a 2,4-disubstituted pyridine. The two protons of the fluoromethyl group are expected to appear as a doublet due to coupling to the adjacent fluorine atom (a ²J-H,F coupling).
¹³C NMR: A carbon NMR spectrum would show six unique signals for the molecule's six carbon atoms—five within the aromatic ring and one in the fluoromethyl side chain. The position of each signal is influenced by the electronegativity of neighboring atoms (Br, N, F). The carbon of the -CH2F group would be identifiable as a doublet, a result of direct coupling to the fluorine atom (¹J-C,F coupling).
¹⁹F NMR: As a key technique for fluorinated compounds, the ¹⁹F NMR spectrum would provide a clear signal for the fluorine atom. For this specific compound, the spectrum would be expected to show a single resonance that is split into a triplet by the two protons of the methyl group (²J-F,H coupling).
¹⁵N NMR: This technique would offer insight into the electronic environment of the nitrogen atom within the pyridine ring, though it is less commonly reported.
Due to the absence of experimental data, a table of observed chemical shifts cannot be provided.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. For this compound, which has a molecular formula of C₆H₅BrFN, HRMS would measure the exact mass of its molecular ion. This value would be compared against the theoretically calculated mass; a match within a narrow tolerance (typically <5 ppm) would serve as unambiguous confirmation of the molecular formula.
Table 1: Theoretical HRMS Data
| Molecular Formula | Compound Name | Calculated Monoisotopic Mass (Da) |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the various functional groups within a molecule by measuring the absorption of infrared radiation corresponding to the vibrational frequencies of its chemical bonds. An IR spectrum for this compound would be expected to display several characteristic absorption bands, including:
Aromatic C-H stretching vibrations.
C=C and C=N stretching modes from the pyridine ring.
A strong and distinct C-F stretching band from the fluoromethyl group.
A C-Br stretching band, typically found in the lower frequency "fingerprint" region of the spectrum.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Trace Analysis
Chromatographic methods coupled with mass spectrometry are standard for assessing compound purity and identifying trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Assuming this compound is sufficiently volatile and thermally stable, GC-MS would be an ideal technique for purity analysis. It would separate the target compound from any byproducts or residual starting materials, with the mass spectrometer providing structural confirmation of each separated component.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be a valuable alternative, especially for analyzing any non-volatile or thermally sensitive impurities that may be present in a sample.
A typical purity analysis would quantify the compound's purity as a percentage based on its relative peak area in the chromatogram.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable)
Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its exact three-dimensional structure. This powerful technique provides precise data on bond lengths, bond angles, and the packing of molecules within the crystal lattice. A search of crystallographic databases reveals that no crystal structure for this specific compound has been reported, making this section not currently applicable.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations of 2 Bromo 4 Fluoromethyl Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. researchgate.netnih.gov
For 2-Bromo-4-(fluoromethyl)pyridine, a typical DFT study would commence with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. From this optimized structure, key electronic properties can be calculated.
One of the most important aspects is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. auctoresonline.org A smaller gap generally suggests higher reactivity. researchgate.net
Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about potential sites for intermolecular interactions.
Thermodynamic parameters such as the standard heat of formation, entropy, and Gibbs free energy of formation would also be calculated. These values are essential for predicting the stability of the compound and the feasibility of reactions in which it might participate. For instance, a study on a related compound, 2-bromo-3-hydroxy-6-methylpyridine, utilized DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set to determine its optimized geometry and thermodynamic stability. tandfonline.com
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These predicted frequencies are often scaled by a factor to improve agreement with experimental data. auctoresonline.orgtandfonline.com The analysis of these vibrational modes allows for the assignment of specific peaks in an experimental spectrum to particular stretching, bending, or torsional motions of the atoms. For example, C-H stretching vibrations are typically observed in the 2800-3200 cm⁻¹ region. auctoresonline.org
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR (Nuclear Magnetic Resonance) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions are instrumental for confirming the structure of a synthesized compound by comparing the calculated shifts to the experimental values.
Conformational Analysis: The fluoromethyl group in this compound can rotate, leading to different conformers. Computational modeling can be used to explore the potential energy surface associated with this rotation, identifying the most stable conformer(s) and the energy barriers between them. This information is crucial as the conformation can significantly influence the molecule's reactivity and biological activity.
Reaction Mechanism Studies through Computational Modeling
Computational modeling can elucidate the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis or its subsequent reactions.
For a given reaction, computational chemists can map out the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. The height of the energy barrier at the transition state determines the reaction rate. Such studies can explain why a particular reaction pathway is favored over another and can be used to optimize reaction conditions. For example, computational studies on the reactions of other bromopyridine derivatives have helped to understand their reactivity patterns, such as in copper-catalyzed heteroarylboration reactions. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
While SAR and QSAR studies are typically performed on a series of related compounds, the principles can be discussed in the context of designing derivatives of this compound for potential applications, such as in medicinal chemistry or materials science.
Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity or a specific property. For this compound, derivatives could be designed by, for example, changing the position of the bromo or fluoromethyl groups, or by introducing other substituents on the pyridine (B92270) ring. The insights gained from these modifications help in understanding the key structural features required for the desired activity. nih.gov For instance, studies on other pyridine derivatives have shown that the presence and position of certain functional groups can significantly enhance their biological effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR takes this a step further by attempting to establish a mathematical relationship between the structural properties of a series of compounds and their activity. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. These descriptors, along with the activity data, are then used to build a statistical model. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of research and development. auctoresonline.org
For derivatives of this compound, relevant descriptors might include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and lipophilicity (e.g., logP). The development of a QSAR model would enable the in silico screening of a virtual library of related compounds, guiding the design of molecules with optimized properties. nih.gov
Research Applications and Strategic Utility in Chemical Sciences
Precursor in Organic Synthesis for Complex Molecules
The strategic placement of the bromo and fluoromethyl groups on the pyridine (B92270) scaffold allows for a diverse range of chemical transformations, making 2-Bromo-4-(fluoromethyl)pyridine a key starting material for the construction of intricate molecular architectures.
Building Block for Other Substituted Pyridines and Heterocycles
This compound serves as a fundamental building block for the synthesis of a variety of substituted pyridines and other heterocyclic compounds. The bromine atom at the 2-position is particularly susceptible to displacement through various cross-coupling reactions, enabling the introduction of a wide range of substituents.
For instance, 2-bromo-4-fluoropyridine (B1291336), a related compound, is utilized in Stille coupling reactions with bis(tributyltin) to produce 2,2'-bipyridine (B1663995) ligands. ossila.com The fluorine substituent in these ligands allows for further functionalization. ossila.com Similarly, Sonogashira coupling reactions between 2-bromo-4-fluoropyridine and 1,2-ethynylbenzene have been employed to create bis(pyridine) ligands. ossila.com These examples with a similar bromo-pyridine core highlight the potential of the bromo group in this compound to participate in analogous coupling reactions, thereby facilitating the synthesis of a diverse array of substituted pyridine derivatives.
The reactivity of the bromo group allows for the introduction of various functionalities, leading to the generation of a library of pyridine-based compounds with tailored electronic and steric properties. This versatility is crucial for developing new materials and catalysts.
Synthesis of Multifunctionalized Chemical Entities
The presence of multiple reaction sites on the this compound ring system allows for the stepwise or sequential introduction of various functional groups, leading to the creation of highly functionalized molecules. This capability is of paramount importance in the synthesis of complex natural products and novel chemical entities with specific desired properties.
A notable example, although involving the related 2-bromo-4-fluoropyridine, is the synthesis of a Janus-type organoiridium complex that incorporates both hole- and electron-transporting moieties. ossila.com This demonstrates the utility of such halogenated pyridines in constructing multifunctional molecules for applications in materials science and electronics. ossila.com The ability to selectively functionalize different positions of the pyridine ring is a key advantage in the design and synthesis of complex molecular systems.
Role in Medicinal Chemistry Research
The pyridine scaffold is a common motif in many biologically active compounds and approved drugs. researchgate.net The unique combination of substituents in this compound makes it a valuable intermediate in the discovery and development of new therapeutic agents.
Intermediate for Novel Pharmaceutical Scaffolds
Pyridine derivatives are highly sought after in the pharmaceutical industry due to their ability to enhance the solubility and bioavailability of drug candidates. researchgate.net this compound serves as a key intermediate for the construction of novel pharmaceutical scaffolds. The bromine atom can be readily replaced by various nitrogen, oxygen, or carbon nucleophiles, allowing for the facile assembly of diverse molecular frameworks. made-in-china.com
For example, related brominated pyridines are used as intermediates in the synthesis of pharmaceutical compounds. made-in-china.com The fluoromethyl group can also play a crucial role in modulating the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.
Design of Ligands for Biological Targets
The development of selective ligands for biological targets is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive starting point for the design of such ligands. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluoromethyl group can engage in specific interactions with protein binding pockets.
A study on the design of reversible-covalent inhibitors for FGFR4 kinase, a target in hepatocellular carcinoma, involved the synthesis of 5-formyl-pyrrolo[3,2-b]pyridine derivatives. nih.gov While not directly using this compound, this research highlights the importance of substituted pyridines in creating potent and selective enzyme inhibitors. nih.gov The ability to modify the pyridine ring at multiple positions, as offered by precursors like this compound, is essential for optimizing ligand-target interactions and achieving desired pharmacological profiles.
Role in Agrochemical Research
Pyridine-containing compounds have also found significant applications in the agrochemical industry as herbicides, insecticides, and fungicides. The trifluoromethylpyridine moiety, in particular, is a key structural motif in several active agrochemical ingredients. nih.gov
While direct research on the agrochemical applications of this compound is not extensively documented in the provided search results, the importance of related trifluoromethylpyridines suggests its potential in this area. For instance, pyroxsulam, an herbicide, contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov The synthesis of such compounds often involves intermediates derived from substituted pyridines. The 4-(trifluoromethyl)pyridine (B1295354) moiety is present in a limited number of commercialized agrochemicals, including flonicamid (B1672840) and pyroxsulam. nih.gov The development of new and effective agrochemicals often relies on the exploration of novel substituted pyridine derivatives, and this compound represents a promising starting point for such investigations.
Intermediate for the Synthesis of Crop Protection Agents
While direct and extensive research specifically detailing the use of this compound in the synthesis of commercial crop protection agents is limited in publicly available literature, the broader class of trifluoromethylpyridines, to which it is closely related, is of significant importance in the agrochemical industry. thermofisher.comfishersci.com Compounds containing the trifluoromethylpyridine moiety are integral to the structure of numerous modern herbicides, insecticides, and fungicides. thermofisher.comfishersci.com The introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and binding affinity to target enzymes or receptors. fishersci.com
For instance, the related compound class of trifluoromethylpyridines is a key structural motif in several active ingredients used for crop protection. thermofisher.com The synthesis of these active ingredients often involves the use of halogenated pyridine intermediates that allow for the construction of the final complex molecule through various chemical transformations. nih.gov Although specific examples for this compound are not prominently documented, its structural similarity to key precursors suggests its potential as a valuable intermediate in the development of new agrochemicals.
Development of New Herbicide and Pesticide Precursors
The development of novel herbicides and pesticides is a continuous effort to address challenges such as weed and pest resistance and to improve the safety and environmental profile of crop protection products. Fluorinated building blocks, including substituted pyridines, play a crucial role in this research. The presence of a fluoromethyl group in this compound makes it an attractive precursor for the synthesis of new active ingredients.
The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for introducing various functional groups through cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the complex molecular architectures often required for potent herbicidal and pesticidal activity. While specific research detailing the conversion of this compound into new herbicide and pesticide precursors is not widely reported, the established reactivity of similar bromo-pyridines in agrochemical synthesis underscores its potential in this area.
Applications in Materials Science
The unique electronic properties imparted by the fluorine atom and the pyridine ring make fluorinated pyridines valuable building blocks for advanced materials.
Precursors for Functional Organic Materials
There is a lack of specific research literature on the application of this compound as a precursor for functional organic materials. However, related fluorinated pyridine derivatives have been utilized in the synthesis of materials with interesting optical and electronic properties. For example, 2-Bromo-4-fluoropyridine has been used to synthesize 2,2'-bipyridine ligands for organoiridium complexes, which exhibit phosphorescence and have potential applications in organic light-emitting diodes (OLEDs). The fluorine substituents in these ligands can be further functionalized to tune the material's properties. Given these precedents, it is conceivable that this compound could serve as a building block for novel functional organic materials, although specific examples are yet to be documented in scientific literature.
Monomers for Polymer Synthesis
Information regarding the use of this compound as a monomer for polymer synthesis is not available in the reviewed scientific literature.
Development of Catalytic Systems and Ligands for Organic Transformations
The pyridine scaffold is a ubiquitous structural motif in ligands for a wide range of metal-catalyzed organic transformations.
The synthesis of novel ligands is crucial for advancing catalytic systems with improved activity, selectivity, and substrate scope. Bipyridine ligands, for example, are readily synthesized from 2-bromopyridine (B144113) precursors. While no specific catalytic systems or ligands derived from this compound are reported, its structure suggests its potential as a precursor for such applications. The bromine atom allows for the coupling with other heterocyclic or aromatic rings to form multidentate ligands, and the fluoromethyl group could influence the electronic properties and stability of the resulting metal complexes.
Use as a Biochemical Reagent in Laboratory Research
In the context of laboratory research, this compound is commercially available as a biochemical reagent. medchemexpress.com This suggests its utility as a starting material or intermediate in the synthesis of more complex molecules for biological studies. However, specific research articles detailing its application as a biochemical reagent in laboratory research are not readily found. Its closely related analogue, 2-Bromo-4-(trifluoromethyl)pyridine, is also categorized as a biochemical reagent for life science research. medchemexpress.com
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-4-(fluoromethyl)pyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves halogenation or fluoromethylation of pyridine derivatives. For example, photoredox-induced Meerwein arylation has been used to synthesize analogous bromopyridines (e.g., 2-bromo-4-(4-chlorophenyl)pyridine) with yields of ~32–36% under mild conditions . To optimize yields, factors such as catalyst choice (e.g., nickel-based catalysts for reductive coupling), solvent polarity, and temperature control should be systematically tested. Flash chromatography (heptane/EtOAc gradients) is recommended for purification .
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.4–8.5 ppm) and fluoromethyl groups (δ ~4.5–5.5 ppm for CH2F, split due to <sup>19</sup>F coupling). Compare with literature data for analogous compounds, such as 2-bromo-4-(trifluoromethyl)pyridine (δ 8.44 ppm for pyridine protons) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> and isotopic patterns from bromine (<sup>79</sup>Br/<sup>81</sup>Br).
- Elemental Analysis : Validate purity (>95%) via combustion analysis .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Codes : Anticipate risks such as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on structurally similar bromopyridines .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis and purification .
Advanced Research Questions
Q. How does the electronic nature of the fluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The fluoromethyl group is electron-withdrawing, which activates the pyridine ring for nucleophilic substitution at the 2-bromo position. For example, in Suzuki-Miyaura couplings, the electron-deficient pyridine enhances oxidative addition with palladium catalysts. Compare reactivity with non-fluorinated analogs (e.g., 2-bromo-4-methylpyridine) to quantify electronic effects via kinetic studies or DFT calculations .
Q. What strategies resolve contradictions in reported yields for halogenated pyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., nickel catalysts degrade over time) and solvent dryness .
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenation or dimerization). For example, reductive coupling of 2-halomethylpyridines can yield bipyridines, requiring strict stoichiometric control .
- Case Study : Photoredox methods for 2-bromo-4-arylpyridines achieved 32–36% yields, while traditional methods (e.g., Ullmann coupling) may underperform due to harsher conditions .
Q. How can computational modeling guide the design of this compound derivatives for drug discovery?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Prioritize fluoromethyl groups for enhanced binding via hydrophobic or halogen-bonding interactions.
- ADMET Prediction : Tools like SwissADME predict solubility, metabolic stability, and toxicity. Fluorine atoms improve bioavailability but may increase metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
